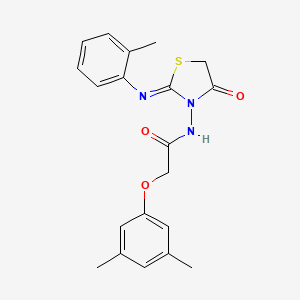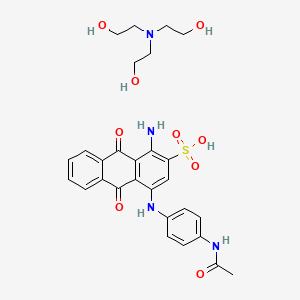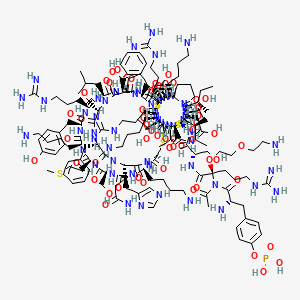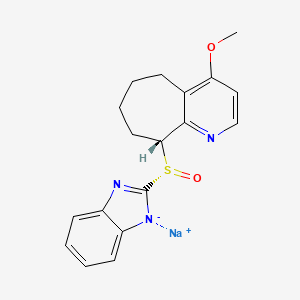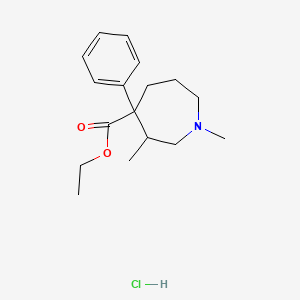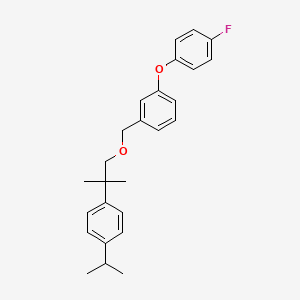
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene is an organic compound characterized by its complex structure, which includes fluorinated phenoxy and isopropyl-substituted phenyl groups
準備方法
The synthesis of 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with a suitable alkyl halide, such as 2-(4-(1-methylethyl)phenyl)-2-methylpropyl halide, in the presence of a strong base like potassium carbonate.
Final Coupling: The final step involves coupling the alkylated intermediate with another aromatic compound under catalytic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or ester functionalities within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials, such as liquid crystals and polymers with specific electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
作用機序
The mechanism of action of 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenoxy group can enhance binding affinity through halogen bonding, while the isopropyl-substituted phenyl group may contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
類似化合物との比較
Similar compounds to 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene include:
4-Fluorophenylacetic Acid: Used as an intermediate in the production of fluorinated anesthetics.
1-[4-(4-Fluorophenoxy)phenyl]-2-methylpropan-1-amine: Known for its applications in medicinal chemistry.
Compared to these compounds, this compound is unique due to its complex structure, which offers a combination of fluorinated and isopropyl-substituted phenyl groups, potentially leading to distinct chemical and biological properties.
特性
CAS番号 |
80853-80-1 |
|---|---|
分子式 |
C26H29FO2 |
分子量 |
392.5 g/mol |
IUPAC名 |
1-fluoro-4-[3-[[2-methyl-2-(4-propan-2-ylphenyl)propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C26H29FO2/c1-19(2)21-8-10-22(11-9-21)26(3,4)18-28-17-20-6-5-7-25(16-20)29-24-14-12-23(27)13-15-24/h5-16,19H,17-18H2,1-4H3 |
InChIキー |
AQFKMWOTWXVRCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


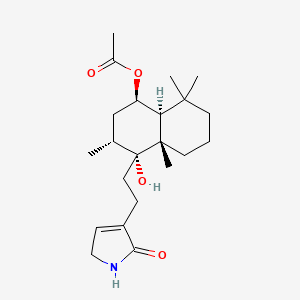
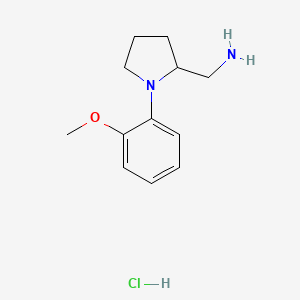
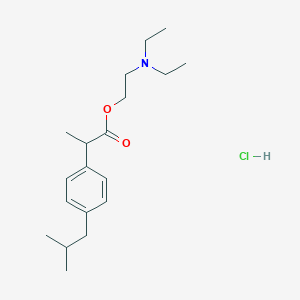
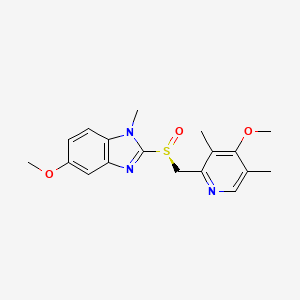
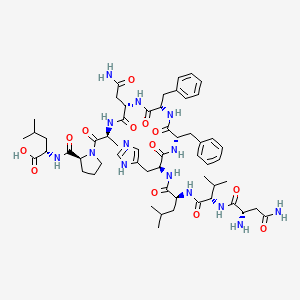
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
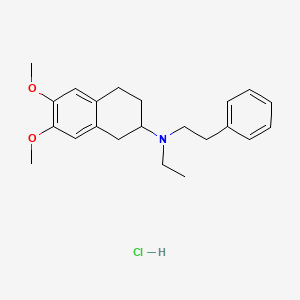
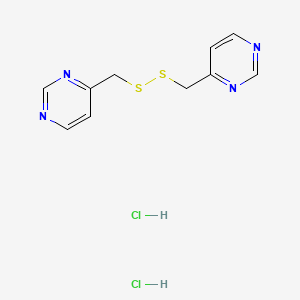
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
